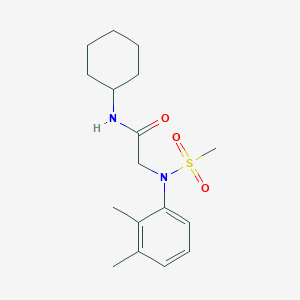

N~1~-cyclohexyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N1-cyclohexyl-N2-(2,3-dimethylphenyl)-N2-(methylsulfonyl)glycinamide and related compounds involves multiple steps, including cyclization and rearrangement reactions. One relevant study discusses the formation of a spiro-Meisenheimer adduct of a similarly structured compound and its subsequent rearrangement to produce a derivative compound (Macháček, Hassanien, & Štěrba, 1986). Another relevant reaction is the one-pot multistep Bohlmann-Rahtz heteroannulation, which is used to synthesize compounds within the same family, showcasing the complex pathways involved in producing these molecules (Bagley et al., 2005).

Molecular Structure Analysis

The structural analysis of related compounds reveals the intricacies of their molecular frameworks. Studies involving X-ray crystallography have been pivotal in understanding the molecular-electronic structure of these compounds. For instance, the synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into the molecular structure and kinetic investigation, highlighting the influence of steric hindrance on reactivity and stability (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of N1-cyclohexyl-N2-(2,3-dimethylphenyl)-N2-(methylsulfonyl)glycinamide are influenced by its functional groups and molecular structure. The presence of sulfonamide groups, for example, plays a significant role in its chemical behavior, including reactions with electrophiles and nucleophiles. The sulfoximidoyl radical's homolytic addition to olefins is an example of the reactivity of similar compounds, showcasing the potential for diverse chemical transformations (Akasaka, Furukawa, & Ōae, 1979).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are directly related to their molecular structure. While specific studies on N1-cyclohexyl-N2-(2,3-dimethylphenyl)-N2-(methylsulfonyl)glycinamide are not readily available, research on similar molecules can provide insights. For instance, the study of cardo polysulfonates of cyclohexane derivatives has shed light on solubility and resistance properties, which are crucial for understanding the physical characteristics of these compounds (Karia & Parsania, 1999).

Chemical Properties Analysis

Analyzing the chemical properties of N1-cyclohexyl-N2-(2,3-dimethylphenyl)-N2-(methylsulfonyl)glycinamide requires understanding its reactivity, stability under various conditions, and interaction with other chemical entities. Studies like the synthesis and antimicrobial activity of related compounds provide valuable data on the biological activities and chemical stability, which are critical for assessing the chemical properties of this compound (Ghorab et al., 2017).

Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

- Synthetic Applications : Research has shown that compounds with sulfone and sulfoxide groups, similar to "N

1-cyclohexyl-N2-(2,3-dimethylphenyl)-N2-(methylsulfonyl)glycinamide", are used in organic synthesis for creating complex molecules. For example, the study on the reaction of phenylmethanesulfonyl chloride with tertiary amines highlights the formation of geometric isomers about a carbon-sulfur double bond, indicating the reactivity of sulfone derivatives in creating diverse molecular structures (King & Durst, 1966). - Chemical Transformations : Another study discusses the homolytic addition reaction of N-halosulfoximides to olefins, leading to the formation of N-alkylated sulfoximides, showcasing how sulfoximide and related functionalities can be utilized in chemical transformations (Akasaka, Furukawa, & Ōae, 1979).

Advanced Material Research

- Material Properties and Applications : The modification and functionalization of materials using sulfone and related groups have been explored for enhancing material properties. For instance, research into water-soluble mono- and dimethyl N-heterocyclic carbene platinum(II) complexes discusses the synthesis and reactivity of these complexes, indicating their potential applications in catalysis and material science (Baquero et al., 2014).

Chemical Reactivity and Mechanisms

- Mechanistic Studies : Investigations into the mechanisms of chemical reactions involving sulfone derivatives provide insights into their reactivity and potential applications. A study on the transformations of a herbicide in soil shows how compounds can undergo cyclization and hydrolysis, demonstrating the environmental fate and transformation of chemically active sulfone-containing compounds (Yih, Swithenbank, & McRae, 1970).

Propiedades

IUPAC Name |

N-cyclohexyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-13-8-7-11-16(14(13)2)19(23(3,21)22)12-17(20)18-15-9-5-4-6-10-15/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUABLANFYGETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6754073 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5563925.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)

![(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563952.png)

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)

![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)

![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)

![3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)

![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)